(R)-4-Methoxy Propranolol
CAS No.: 437999-44-5
Cat. No.: VC0027575
Molecular Formula: C17H23NO3
Molecular Weight: 289.375
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 437999-44-5 |
|---|---|
| Molecular Formula | C17H23NO3 |
| Molecular Weight | 289.375 |
| IUPAC Name | (2R)-1-(4-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol |
| Standard InChI | InChI=1S/C17H23NO3/c1-12(2)18-10-13(19)11-21-17-9-8-16(20-3)14-6-4-5-7-15(14)17/h4-9,12-13,18-19H,10-11H2,1-3H3/t13-/m1/s1 |
| Standard InChI Key | OWXOFAQEGCLAOX-CYBMUJFWSA-N |
| SMILES | CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC)O |
Introduction
Chemical Structure and Properties
Molecular Structure
(R)-4-Methoxy Propranolol is a modified version of propranolol with a methoxy group (-OCH₃) at the 4-position of the naphthalene ring system. The compound maintains the R-configuration at the chiral center, which significantly influences its biological activity and receptor binding affinity.
Physical and Chemical Properties
While specific data for (R)-4-Methoxy Propranolol is limited in the available literature, we can compare it with related compounds to understand its likely properties. Propranolol, its parent compound, has the following characteristics:
| Property | Propranolol Value | Expected for (R)-4-Methoxy Propranolol |
|---|---|---|
| Molecular Formula | C₁₆H₂₁NO₂ | C₁₇H₂₃NO₃ |
| Molecular Weight | 259.3434 g/mol | ~289.37 g/mol |
| Boiling Point | 487.5°C at 760 mmHg (related compound) | Similar or slightly higher |
| LogP | ~3.0 | Likely higher due to methoxy group |
| CAS Number | 525-66-6 (propranolol) | 437999-44-5 |
The addition of the methoxy group likely increases lipophilicity compared to propranolol, potentially affecting its distribution in biological systems and its ability to cross the blood-brain barrier .
Synthesis and Preparation Methods
Laboratory Synthesis
The synthesis of (R)-4-Methoxy Propranolol typically involves selective modification of the propranolol structure. Based on documented synthetic approaches for related compounds, the synthesis would likely involve:
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Starting with a suitably substituted naphthalene derivative
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Coupling with epichlorohydrin to form an epoxide intermediate
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Ring opening of the epoxide with isopropylamine
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Resolution of the racemic mixture to obtain the R-enantiomer
In a published synthesis approach for 4-methoxypropranolol (without specifying the enantiomer), researchers report that it was "synthesized chemically according to a method adapted from Oatis et al. and Harps et al." The synthesis involved stopping before the final demethylation step that would normally produce 4-hydroxypropranolol .
Purification and Characterization
Purification of (R)-4-Methoxy Propranolol would typically involve chromatographic methods, especially chiral chromatography to ensure enantiomeric purity. Characterization would employ standard analytical techniques including:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Mass Spectrometry (MS)
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Infrared Spectroscopy (IR)
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Chiral HPLC for enantiomeric purity determination
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X-ray crystallography for absolute configuration confirmation
Pharmacological Properties
Mechanism of Action
As a derivative of propranolol, (R)-4-Methoxy Propranolol likely functions as a beta-adrenergic receptor antagonist. The parent compound propranolol is known to be a non-selective beta-blocker that inhibits both β₁ and β₂ receptors. The R-enantiomer of propranolol derivatives typically shows higher affinity for beta-adrenergic receptors compared to the S-enantiomer.
The methoxy substitution at the 4-position would be expected to modify:
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Receptor binding affinity
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Lipophilicity and blood-brain barrier penetration
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Metabolic stability
Structure-Activity Relationships
| Structural Feature | Impact on Activity |
|---|---|
| R-stereochemistry | Enhanced beta-receptor binding compared to S-isomer |
| 4-methoxy substitution | Altered lipophilicity and potential metabolic blocking |
| Naphthalene ring system | Contributes to receptor binding through aromatic interactions |
Research Applications
Pharmacokinetic Studies
The 4-methoxy derivative is valuable in pharmacokinetic research as a molecular probe. In a study examining the regioselectivity of glucuronidation reactions, researchers utilized 4-methoxypropranolol as a substrate because "its aromatic hydroxy group is blocked by a methyl group." This allowed researchers to determine the preferred site of glucuronidation in related compounds like 4-hydroxypropranolol .
This approach illustrates the compound's utility in understanding drug metabolism pathways, particularly for propranolol and its metabolites.
Stereochemical Research
The availability of the pure R-enantiomer enables researchers to investigate stereoselective aspects of beta-blocker pharmacology. Such research is crucial because enantiomers often exhibit dramatically different biological activities. For example, with propranolol, the R-isomer is about 100 times less potent than the S-isomer in beta-blocking activity.
Metabolism and Pharmacokinetics
Metabolic Pathways
While specific data on (R)-4-Methoxy Propranolol metabolism is limited, we can draw insights from studies on related compounds. Propranolol undergoes extensive first-pass metabolism in the liver, with major pathways including:
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Side-chain oxidation
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Glucuronidation
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Aromatic hydroxylation
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N-dealkylation
The presence of the methoxy group at the 4-position would likely block aromatic hydroxylation at that position, potentially increasing metabolic stability compared to propranolol.
Glucuronidation Studies
Research indicates that 4-methoxypropranolol has been specifically utilized to study the regioselectivity of glucuronidation reactions. In these studies, researchers found that:
"4-hydroxypropranolol contains two hydroxy groups, which are both potential reaction sites. In order to assess the regioselectivity of 4-hydroxypropranolol glucuronidation, 4-methoxypropranolol was tested as an additional substrate because its aromatic hydroxy group is blocked by a methyl group. Thus, analysis of the glucuronidation of this substrate by a UGT allows the relevant reaction site of 4-hydroxypropranolol for the same enzyme to be inferred."
This research demonstrates the value of 4-methoxypropranolol as a molecular probe in drug metabolism studies.
Comparison with Related Compounds
Structural Analogs
| Compound | Molecular Formula | Key Differences from (R)-4-Methoxy Propranolol |
|---|---|---|
| Propranolol | C₁₆H₂₁NO₂ | Lacks 4-methoxy group |
| (R)-4-Hydroxy Propranolol | C₁₆H₂₁NO₃ | Has hydroxy instead of methoxy at position 4 |
| Metoprolol | C₁₅H₂₅NO₃ | Different aromatic system, different substituents |
| Atenolol | C₁₄H₂₂N₂O₃ | Different aromatic system, additional amide group |
Pharmacological Comparison
Propranolol is a non-selective beta-blocker that acts on both β₁ and β₂ adrenergic receptors. It has a molecular weight of 259.34 g/mol and is used clinically for hypertension, angina, and other cardiovascular conditions .
(R)-4-Hydroxy Propranolol, a metabolite of propranolol, has a molecular weight of 275.34 g/mol and a density of 1.168. Its boiling point is reported as 487.526°C at 760 mmHg . This compound shares similar structural features with (R)-4-Methoxy Propranolol but contains a hydroxyl group rather than a methoxy group at the 4-position.
Analytical Methods
Chromatographic Analysis
Gas chromatography data for propranolol, which could serve as a reference for developing methods for (R)-4-Methoxy Propranolol analysis, includes:
| Column type | Active phase | Temperature (°C) | Kovats' RI | Reference |
|---|---|---|---|---|
| Packed | OV-1 | 210 | 2152 | Marko, 1988 |
| Capillary | BP-1 | 200 | 2133 | Japp, Gill, et al., 1987 |
| Capillary | DB-1 | 200 | 2138 | Japp, Gill, et al., 1987 |
| Capillary | BP-1 | 200 | 2139 | Japp, Gill, et al., 1987 |
| Packed | SE-30 | 220 | 2141 | Musumarra, Scarlata, et al., 1987 |
These parameters would likely need modification for optimal separation of (R)-4-Methoxy Propranolol due to its increased molecular weight and altered polarity .
Spectroscopic Identification
Identification and characterization of (R)-4-Methoxy Propranolol would typically employ multiple spectroscopic techniques, including:
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NMR spectroscopy (¹H and ¹³C) - The methoxy group would show a characteristic singlet at approximately 3.8-4.0 ppm in the ¹H NMR spectrum
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Mass spectrometry - Expected to show a molecular ion peak at m/z 289
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IR spectroscopy - Would display characteristic C-O stretching bands for the methoxy group
Future Research Directions
Structure Optimization
The methoxy substitution at the 4-position represents one possible modification to the propranolol structure. Further research could investigate:
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Additional substitutions at different positions
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Combination with other functional groups
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Development of extended-release formulations
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Targeted delivery systems
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